3,4-Difluoro-D-homophenylalanine
Description
Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry
Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, are those that are not among the 20 genetically encoded amino acids. nih.gov Their integration into proteins allows for the introduction of novel chemical functionalities, providing powerful tools for both basic research and therapeutic development. nih.gov In chemical biology, ncAAs serve as probes to investigate protein structure, function, and interactions within the complex cellular environment. nih.gov The ability to install specific modifications at precise locations in a protein sequence enables researchers to dissect molecular mechanisms with high precision.
In the realm of medicinal chemistry, the application of ncAAs is a key strategy in drug discovery and development. cymitquimica.com By replacing canonical amino acids with their non-canonical counterparts, the chemical diversity of peptides and proteins can be significantly expanded. cymitquimica.com This can lead to the creation of therapeutics with enhanced properties, such as increased stability against enzymatic degradation, improved binding affinity and selectivity for their biological targets, and altered pharmacokinetic profiles. nih.govcymitquimica.com The use of ncAAs has been instrumental in the development of novel peptide-based drugs and in protein engineering to create biocatalysts with new or improved activities. cymitquimica.comnih.gov
Role of Fluorine in Modulating Amino Acid and Peptide Properties
The introduction of fluorine into amino acids and peptides is a widely employed strategy in medicinal chemistry to fine-tune their biological and physicochemical properties. nih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of advantageous effects. nih.gov
Fluorination can significantly enhance the metabolic stability of peptides by protecting them from proteolytic degradation. nih.gov The strong C-F bond can shield adjacent peptide bonds from enzymatic cleavage, thereby prolonging the in vivo half-life of peptide-based drugs. Furthermore, the incorporation of fluorine can influence the conformational preferences of amino acid residues and, consequently, the secondary structure of peptides. This can lead to pre-organization of the peptide into a bioactive conformation, enhancing its binding affinity for its target. nih.gov
The electron-withdrawing nature of fluorine can also alter the acidity and basicity of nearby functional groups, which can be critical for molecular interactions and catalytic activity. Moreover, fluorinated groups can participate in unique non-covalent interactions, such as fluorous-fluorous interactions and orthogonal dipolar interactions, which can contribute to tighter binding with biological receptors. nih.gov The use of fluorinated amino acids has also found applications in diagnostics, with 18F-labeled amino acids serving as important tracers in positron emission tomography (PET) imaging.
Overview of Homophenylalanine Derivatives in Academic Research Contexts
Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, and its derivatives have been the subject of considerable academic research, particularly in the context of medicinal chemistry. L-homophenylalanine is a key precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. nih.gov Both chemical and biocatalytic methods for the synthesis of enantiomerically pure L-homophenylalanine have been extensively explored. nih.gov
The D-enantiomer, D-homophenylalanine, is also a valuable building block in peptide synthesis. The incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolysis and thereby enhance their therapeutic potential. nih.gov N-Fmoc-D-homophenylalanine is a commercially available derivative used in solid-phase peptide synthesis to introduce this non-canonical amino acid into peptide chains. cymitquimica.com
Furthermore, research has explored the synthesis and biological activity of various substituted homophenylalanine analogues. For instance, a series of fused β-homophenylalanine derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. nih.gov These studies highlight the versatility of the homophenylalanine scaffold in the design of bioactive molecules. The asymmetric synthesis of homophenylalanine derivatives, often employing Friedel-Crafts reactions or enzymatic approaches, is an active area of research aimed at providing efficient access to these valuable chiral building blocks. nih.govcore.ac.uk
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds discussed in this article.
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Research Area |
|---|---|---|---|
| 3,4-Difluoro-D-homophenylalanine | C10H11F2NO2 | 215.19 | Peptide modification, Medicinal chemistry |
| L-Homophenylalanine | C10H13NO2 | 179.22 | ACE inhibitor precursor |
| D-Homophenylalanine | C10H13NO2 | 179.22 | Peptide synthesis, Metabolic stability |
| N-Fmoc-D-homophenylalanine | C25H23NO4 | 413.46 | Solid-phase peptide synthesis |
| 3,4-Difluorobenzaldehyde (B20872) | C7H4F2O | 142.10 | Synthetic precursor |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(3,4-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYDRCBMHLOBSN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C(=O)O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](C(=O)O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Difluoro D Homophenylalanine and Its Derivatives
General Strategies for Fluorinated Amino Acid Synthesis
The introduction of fluorine into amino acid scaffolds can be achieved through various methods, broadly categorized into nucleophilic, electrophilic, and metal-catalyzed or photochemical approaches. nih.gov These strategies can be applied either by starting with a fluorinated building block or by introducing fluorine at a later stage of the synthesis.
Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or a sulfonate group, with a fluoride ion. Common nucleophilic fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The efficacy of these reagents is often enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents.
For the synthesis of aromatic fluorinated amino acids, a common strategy involves the nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For a precursor to 3,4-Difluoro-D-homophenylalanine, one could envision a starting material with a suitable leaving group at the 3 or 4-position of the phenyl ring, which is then displaced by a fluoride ion. The reactivity of the aromatic ring towards SNAr is increased by the presence of electron-withdrawing groups.
A key challenge in nucleophilic fluorination is the relatively low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. To overcome this, various reagents have been developed, such as diethylaminosulfur trifluoride (DAST) and its analogues, which can convert alcohols to alkyl fluorides under mild conditions.
Table 1: Common Nucleophilic Fluorinating Agents and Their Applications
| Reagent | Abbreviation | Typical Applications |
| Potassium Fluoride | KF | Displacement of halides and sulfonates |
| Cesium Fluoride | CsF | Similar to KF, often more reactive |
| Tetra-n-butylammonium fluoride | TBAF | Soluble in organic solvents, used for various fluorinations |
| Diethylaminosulfur trifluoride | DAST | Conversion of alcohols to alkyl fluorides |
Electrophilic fluorination methods utilize reagents that deliver an electrophilic fluorine atom ("F+"). These reagents react with nucleophilic carbon centers, such as enolates, enol ethers, or electron-rich aromatic rings. This approach is particularly useful for the direct fluorination of amino acid precursors.
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF4), and N-fluoropyridinium salts. The choice of reagent often depends on the substrate and the desired reaction conditions. For the synthesis of this compound, an electrophilic fluorination could be employed on a suitably protected homophenylalanine precursor, although controlling the regioselectivity to obtain the 3,4-difluoro pattern on the aromatic ring can be challenging and may require directing groups.
Table 2: Selected Electrophilic Fluorinating Agents
| Reagent | Key Features |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid, relatively stable, widely used |
| Selectfluor® | Highly reactive, user-friendly, broad applicability |
| N-Fluoropyridinium salts | Varying reactivity based on substituents on the pyridine ring |
In recent years, transition-metal-catalyzed and photochemical fluorination methods have emerged as powerful tools for the synthesis of fluorinated organic molecules. nih.gov Palladium, copper, and silver catalysts have been employed for C-H fluorination, allowing for the direct introduction of fluorine into unactivated C-H bonds. These methods offer new retrosynthetic disconnections and can provide access to fluorinated amino acids that are difficult to prepare using traditional methods. For instance, a directed C-H fluorination could potentially be used to introduce the fluorine atoms at the 3 and 4 positions of a homophenylalanine derivative.
Photochemical methods, often employing photoredox catalysis, enable the generation of radical intermediates that can be trapped by a fluorine source. researchgate.net This approach allows for fluorination reactions to be carried out under mild conditions and has been successfully applied to the synthesis of various fluorinated compounds.
Stereoselective Synthesis of this compound and its Analogs
Achieving the desired D-configuration at the α-carbon is a critical aspect of the synthesis of this compound. This can be accomplished through asymmetric catalysis or by employing biocatalytic methods and kinetic resolution.
Asymmetric catalysis provides an efficient route to enantiomerically enriched amino acids. This often involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For the synthesis of D-amino acids, catalysts that favor the formation of the (R)-enantiomer are employed.
One common strategy is the asymmetric hydrogenation of a prochiral enamide precursor using a chiral transition-metal catalyst. Chiral phosphine ligands, such as those based on the DuPhos or BINAP scaffolds, are often used in combination with rhodium or ruthenium to achieve high enantioselectivity. In the context of this compound, a synthetic route could involve the preparation of an enamide derived from a 3,4-difluorophenyl-containing precursor, followed by asymmetric hydrogenation to establish the D-stereocenter.
Table 3: Examples of Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal | Typical Substrates |
| DuPhos | Rhodium | Dehydroamino acids, enamides |
| BINAP | Ruthenium, Rhodium | Olefins, ketones, imines |
| Josiphos | Rhodium, Iridium | Imines, ketones |
Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions. For the production of D-amino acids, several biocatalytic strategies can be employed.
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the synthesis of D-homophenylalanine derivatives, a racemic mixture of 3,4-Difluoro-homophenylalanine could be subjected to an enzyme, such as a lipase or an acylase, that selectively acylates or deacylates the L-enantiomer, allowing for the separation of the D-enantiomer. For example, the enzyme alcalase has been used for the kinetic resolution of L-(+)-homophenylalanine hydrochloride. nih.gov
Deracemization: This process converts a racemic mixture into a single enantiomer. One approach involves the use of a D-amino acid oxidase, which selectively oxidizes the D-enantiomer to the corresponding α-keto acid. This can then be followed by a stereoselective reduction back to the D-amino acid using a suitable reducing agent and a chiral catalyst or another enzyme.
Asymmetric Synthesis using Transaminases: Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. By using a D-amino acid transaminase, it is possible to synthesize a D-amino acid from its corresponding α-keto acid with high enantiopurity. A potential route to this compound would involve the synthesis of the corresponding α-keto acid, 2-oxo-4-(3,4-difluorophenyl)butanoic acid, followed by an enzymatic transamination.
Key Precursors and Reaction Pathways for Homophenylalanine Scaffolds
The synthesis of homophenylalanine and its derivatives, including this compound, relies on a variety of established and innovative chemical transformations. These methods provide access to the core homophenylalanine scaffold, which can then be further modified or directly incorporated into larger molecules. The following sections detail several key synthetic strategies.
Knoevenagel Condensation and Related Transformations
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that serves as a valuable tool in organic synthesis. wikipedia.org It involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org This methodology has been successfully applied to the synthesis of precursors for homophenylalanine derivatives.
For instance, the synthesis of fused β-homophenylalanine derivatives has been achieved starting from commercially available 3,4-difluorobenzaldehyde (B20872). nih.gov This process initiates with a Knoevenagel condensation, followed by reduction and a Friedel–Crafts reaction to construct a key intermediate. nih.gov The reaction is often catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active hydrogen compound. wikipedia.org
Recent advancements in green chemistry have explored catalyst-free and water-mediated Knoevenagel condensations to enhance the environmental friendliness of the process. rsc.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.org
A plausible mechanism for the Knoevenagel condensation involves the activation of the carbonyl group by a Lewis acid (or a metal center in a catalyst) and deprotonation of the active methylene (B1212753) compound by a basic site to form a carbanionic intermediate. nih.gov This intermediate then attacks the activated carbonyl, leading to the final product after dehydration.
| Reaction | Description | Key Features |
| Knoevenagel Condensation | Nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. | Forms α,β-unsaturated products; often catalyzed by weak bases. wikipedia.org |
| Doebner Modification | A variation of the Knoevenagel condensation using pyridine as a solvent, often leading to decarboxylation. | Useful for reactions involving malonic acid and its derivatives. wikipedia.org |
Friedel-Crafts Reactions for Aryl Substitution
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings. wikipedia.org These reactions, categorized as alkylations and acylations, proceed via electrophilic aromatic substitution and are crucial for synthesizing various homophenylalanine derivatives. wikipedia.orgnih.gov
The choice of catalyst, typically a strong Lewis acid like aluminum chloride, is critical for activating the acylating or alkylating agent. wikipedia.org In some cases, Brønsted acids like trifluoromethanesulfonic acid (TfOH) have also been effectively used. nih.govamanote.com The reaction conditions, including temperature and solvent, can significantly influence the yield and regioselectivity of the substitution.
| Reaction Type | Acylating/Alkylating Agent | Catalyst | Application in Homophenylalanine Synthesis |
| Friedel-Crafts Acylation | Amino acid anhydride hydrochlorides | Aluminum chloride | Synthesis of L-homophenylalanine from L-aspartic acid. thieme-connect.comthieme-connect.com |
| Friedel-Crafts Acylation | N-TFA-Asp(Cl)-OMe | Trifluoromethanesulfonic acid (TfOH) | Synthesis of homotyrosine derivatives. nih.gov |
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.com This reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org It offers a reliable alternative to the direct alkylation of amines, which can be difficult to control and often leads to over-alkylation. masterorganicchemistry.com
In the synthesis of homophenylalanine and its derivatives, reductive amination plays a key role in introducing the amino group. For example, L-homophenylalanine can be produced from 2-oxo-4-phenylbutanoic acid through reductive amination catalyzed by L-phenylalanine dehydrogenase. researchgate.net This enzymatic approach often requires a cofactor like NADH, which can be regenerated in situ. researchgate.net
Various reducing agents can be employed for the reduction of the imine intermediate, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyl groups. masterorganicchemistry.comwikipedia.org The reaction conditions, such as pH and temperature, can be optimized to achieve high yields. researchgate.net
| Starting Material | Enzyme/Catalyst | Reducing Agent | Product |
| 2-oxo-4-phenylbutanoic acid | L-phenylalanine dehydrogenase | NADH | L-homophenylalanine researchgate.net |
| Phenylpyruvic acid | Pd/C | H₂ | DL-phenylalanine researchgate.net |
Palladium Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings offer mild and highly chemoselective conditions for the synthesis of complex molecules. researchgate.netnobelprize.org
These methods have found significant application in the pharmaceutical industry for both small-scale synthesis of drug candidates and large-scale manufacturing. researchgate.net In the context of homophenylalanine synthesis, palladium-catalyzed coupling reactions have been utilized to introduce aryl groups. For instance, L-homophenylalanine derivatives have been synthesized by the palladium-catalyzed coupling of an L-aspartic acid-derived organozinc reagent with aryl iodides. thieme-connect.com
The general mechanism for many of these reactions involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Negishi couplings), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgmdpi.com
| Coupling Reaction | Coupling Partners | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compounds and organic halides. | Tolerant of a wide range of functional groups. nobelprize.org |
| Negishi Coupling | Organozinc compounds and organic halides. | Offers high selectivity and mild reaction conditions. nobelprize.org |
Pictet–Spengler Reactions in Homophenylalanine Derivative Synthesis
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. thermofisher.comwikipedia.org This reaction, discovered in 1911, has become a powerful tool in the synthesis of alkaloids and other pharmacologically active compounds. wikipedia.orgnih.gov
The reaction is typically catalyzed by a protic or Lewis acid and proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. thermofisher.comwikipedia.org The nucleophilicity of the aromatic ring plays a crucial role, with electron-rich systems like indoles reacting under milder conditions than less nucleophilic rings like phenyl groups. wikipedia.org
While direct examples of the Pictet-Spengler reaction in the synthesis of this compound were not found in the provided search results, the versatility of this reaction makes it a plausible strategy for the synthesis of complex derivatives. The reaction has been widely used to construct tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are present in numerous natural products and medicinal agents. nih.govresearchgate.net
| Reactants | Catalyst | Product |
| β-arylethylamine and aldehyde/ketone | Protic or Lewis acid | Tetrahydroisoquinoline or related heterocycle thermofisher.comwikipedia.org |
Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fluorinated Homophenylalanine
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. nih.gov The incorporation of non-canonical amino acids, such as fluorinated homophenylalanine, into peptides via SPPS is a key strategy for modulating their biological and physicochemical properties. rsc.orgnih.gov
The most common strategy for SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which offers an orthogonal protection scheme that is compatible with a wide range of modified amino acids. nih.gov Fluorinated amino acids, including fluorinated phenylalanines, can be prepared as Fmoc-protected building blocks and incorporated into peptide chains using standard coupling reagents. rsc.orgnih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be performed on resin-bound peptides containing halogenated amino acids to introduce further diversity. researchgate.net This allows for the synthesis of biaryl-containing peptides and other complex structures on the solid phase.
| SPPS Strategy | Protecting Group | Key Advantage |
| Fmoc SPPS | 9-fluorenylmethyloxycarbonyl (Fmoc) | Orthogonal protection scheme compatible with modified amino acids. nih.gov |
Advanced Synthetic Methodologies and Future Directions in Fluorinated Amino Acid Chemistry
The field of fluorinated amino acid chemistry is continually evolving, driven by the unique and often beneficial properties that fluorine atoms impart to peptides and proteins. rsc.orgresearchgate.netnbinno.com The introduction of fluorine can significantly alter the physicochemical and biological properties of amino acids, leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities. rsc.orgresearchgate.net These characteristics have made fluorinated amino acids valuable components in medicinal chemistry and chemical biology. rsc.orgresearchgate.netnih.gov This section will delve into the advanced synthetic methodologies currently employed for the preparation of fluorinated amino acids and explore the future directions of this dynamic area of research.
Recent progress in the synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination or fluoroalkylation of amino acid precursors. rsc.org These approaches are complementary, with innovations in transition-metal catalysis and the development of novel fluoroalkylating reagents providing powerful tools for accessing a diverse range of fluorinated amino acids with high selectivity. rsc.org
One prominent advanced methodology involves the use of photoredox catalysis for carbofluorination. A mild, metal-free, regioselective carbofluorination of dehydroalanine derivatives has been developed. This process utilizes visible-light photoredox catalysis to generate alkyl radicals from commercially available alkyltrifluoroborates. These radicals then undergo a conjugate addition to dehydroalanine, followed by fluorination of the resulting radical intermediate to produce α-fluoro-α-amino acids. nih.gov
Transition-metal catalysis has also emerged as a powerful technique for the synthesis of fluorinated amino acids, particularly for the radiofluorination of electron-rich aromatic amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com Traditional nucleophilic aromatic substitution (SNAr) reactions are often challenging for these substrates. However, transition metal-catalyzed methods can enhance reaction rates, selectivity, and reactivity, providing an attractive route to these valuable compounds. mdpi.com
The asymmetric synthesis of α-fluoroalkyl-α-amino acids represents another significant area of advancement. Due to the influence of the proximal electron-withdrawing fluorine atoms, these compounds exhibit unique reactivity and properties. mdpi.com Various strategies have been developed for their enantioselective synthesis, including methods starting from fluorinated commercially available substrates and those involving electrophilic, nucleophilic, or radical fluorination of non-fluorinated precursors. mdpi.com Asymmetric catalysis plays a crucial role in the preparation of α-trifluoromethyl-α-amino acids, with a variety of catalysts designed for highly enantioselective reductions, alkylations, and Strecker-type reactions. mdpi.com
A summary of selected advanced synthetic methodologies is presented in the table below:
| Methodology | Description | Key Features |
| Photoredox Catalysis | Visible-light induced carbofluorination of dehydroalanine derivatives using an organic photocatalyst. nih.gov | Metal-free, mild reaction conditions, regioselective, suitable for a wide range of unnatural amino acids. nih.gov |
| Transition-Metal Catalysis | Catalytic radiofluorination of electron-rich aromatic amino acids. mdpi.com | Accelerates reaction rates, enhances selectivity and reactivity, applicable to challenging substrates. mdpi.com |
| Asymmetric Catalysis | Enantioselective synthesis of α-fluoroalkyl-α-amino acids through various catalytic transformations. mdpi.com | Provides access to enantiopure or enantioenriched products, crucial for biological applications. mdpi.com |
| Fluorinated Building Blocks | Utilization of simple, commercially available fluorinated compounds as starting materials for amino acid synthesis. nih.gov | Efficient and straightforward approach for incorporating fluorine into the amino acid side chain. nih.gov |
| Direct Fluorination | Introduction of fluorine directly onto an amino acid precursor using electrophilic or nucleophilic fluorinating agents. rsc.orgmdpi.com | Allows for late-stage functionalization and the synthesis of a diverse range of fluorinated amino acids. rsc.org |
Looking toward the future, a primary focus in fluorinated amino acid chemistry will be the development of more efficient, selective, and environmentally benign synthetic methods. The demand for novel fluorinated amino acids for applications in drug discovery and protein engineering continues to grow, necessitating the creation of innovative synthetic strategies. researchgate.net
A key area of future research will be the expansion of the "radiofluorination toolbox." mdpi.com The development of simplified, kit-like radiochemical methods that allow for the introduction of the 18F radionuclide under mild conditions is of significant importance for advancing positron emission tomography (PET) imaging. mdpi.com
Furthermore, the exploration of enzymatic and chemoenzymatic methods for the synthesis of fluorinated amino acids holds considerable promise. nih.gov Biocatalysis can offer high enantioselectivity and stereoselectivity under mild reaction conditions, providing a sustainable alternative to traditional chemical synthesis. The directed evolution of enzymes to accept fluorinated substrates or to catalyze novel fluorination reactions is an exciting avenue for future investigation. nih.gov
The development of novel fluorinating reagents will also continue to be a major driver of innovation in this field. Reagents that are safer, more selective, and capable of performing challenging fluorinations will enable the synthesis of previously inaccessible fluorinated amino acid analogues.
Applications in Protein Engineering and Peptide Science
Design and Synthesis of Fluorinated Protein Analogs
The creation of protein analogs containing fluorinated residues like 3,4-Difluoro-D-homophenylalanine is primarily achieved through chemical peptide synthesis. Solid-phase peptide synthesis (SPPS) is the most common method, allowing for the precise, site-specific incorporation of this non-canonical amino acid into a desired sequence. The synthesis of the amino acid building block itself is a multi-step organic chemistry process, which is then prepared as a protected derivative (e.g., Fmoc-D-3,4-difluorohomophenylalanine-OH) suitable for use in automated peptide synthesizers.
Modulation of Protein and Peptide Conformational Stability
The unique stereochemistry and electronic nature of this compound make it a powerful tool for influencing the conformational landscape of peptides and proteins.
Thermal and Proteolytic Stability Enhancement through Fluorination
The incorporation of D-amino acids, including this compound, is a well-established strategy for increasing the proteolytic stability of peptides. Natural proteases are stereospecific for L-amino acid substrates, and the presence of a D-residue at or near the cleavage site effectively inhibits enzymatic degradation, thereby extending the half-life of peptide-based therapeutics.
Furthermore, the fluorination of the phenyl ring can enhance thermal stability. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can influence intramolecular and intermolecular interactions, such as aromatic stacking and hydrogen bonds. These altered interactions can lead to more stable folded structures that are resistant to thermal denaturation.
Conformational Control at the Individual Amino Acid Level via Fluorine Introduction
The introduction of fluorine atoms onto the phenyl ring of homophenylalanine provides a subtle yet powerful means of conformational control. Fluorine is highly electronegative and can participate in unique non-covalent interactions, including fluorine-backbone and fluorine-aromatic interactions, which can stabilize specific local conformations like β-turns or helical structures. Studies on related fluorinated amino acids, such as 3,4-difluoro-L-prolines, have demonstrated that difluorination can significantly bias ring pucker and the cis/trans isomer ratio of peptide bonds, showcasing the potential for fine-tuning peptide structure. nih.gov The precise 3,4-difluoro substitution pattern on the D-homophenylalanine side chain can be used to direct the peptide backbone into specific orientations, which is critical for designing molecules with high affinity and selectivity for their biological targets.
Engineering of Non-Canonical Peptides and Proteins
The use of this compound is instrumental in the engineering of non-canonical peptides and proteins with tailored properties that are inaccessible with the 20 canonical amino acids.
Influence on Supramolecular Structures and Self-Assembly of Peptides
The self-assembly of peptides into higher-order structures like fibrils, nanotubes, and hydrogels is governed by a delicate balance of non-covalent interactions. The incorporation of this compound can profoundly influence these processes. The fluorinated aromatic ring can alter π-π stacking interactions, which are often crucial for the assembly process. Depending on the context, these altered interactions can either promote or inhibit self-assembly, providing a switch to control the formation of supramolecular structures. This control is highly valuable in the fields of biomaterials and drug delivery, where the formation of well-defined nanostructures is desired.
Cyclic Peptide and Peptidomimetic Design Incorporating this compound
Cyclic peptides are a class of therapeutic candidates that often exhibit enhanced stability and target affinity compared to their linear counterparts. The incorporation of this compound into cyclic peptide scaffolds is a key design element. Its D-configuration can be used to induce specific turns in the peptide backbone, facilitating cyclization and stabilizing the desired bioactive conformation. The fluorinated aromatic side chain can then be used to optimize interactions with the target protein. Recent advances in computational modeling, such as the development of tools like HighFold3, are making it easier to predict the structures of complex cyclic peptides containing unnatural amino acids, which will likely accelerate the design of novel therapeutics incorporating residues like this compound. biorxiv.org
Mechanistic Studies of 3,4 Difluoro D Homophenylalanine Derivatives in Enzyme Inhibition
Structure-Activity Relationship (SAR) Investigations
The inhibitory activity of 3,4-Difluoro-D-homophenylalanine derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for elucidating how specific structural features influence the binding affinity and selectivity of these compounds for their target enzymes. These investigations systematically modify the chemical structure and evaluate the corresponding changes in inhibitory potency.
The introduction of fluorine atoms into the phenyl ring of homophenylalanine analogues significantly modulates their biochemical and biophysical properties, including acidity, basicity, hydrophobicity, and conformation. beilstein-journals.org Fluorination is a widely used strategy in drug development to enhance metabolic resistance, membrane permeability, and target-binding potency. nih.gov
The specific placement of fluorine atoms on the aromatic ring is a key determinant of inhibitory activity. For instance, in studies of dipeptidyl peptidase-4 (DPP-4) inhibitors, it has been observed that the fluorination pattern affects how the molecule fits into the enzyme's binding pockets. While 2,4,5-trifluorophenyl scaffolds have shown enhanced potency over 3,4-difluoro analogs in some cases by occupying the S1 hydrophobic pocket more effectively, the 3,4-difluoro substitution still provides a distinct electronic and steric profile that influences inhibitor binding. nih.gov The polar C-F bond can introduce favorable dipolar interactions within a hydrophobic binding pocket, leading to enhanced affinity. nih.gov This strategic fluorination can improve both the binding affinity and selectivity of the inhibitor for its target enzyme. beilstein-journals.org
The interaction between an inhibitor and the enzyme's active site is a complex interplay of forces. The active site of many proteases, such as DPP-4, is often characterized by distinct subpockets or sites (e.g., S1, S2, S3). The inhibitor's ability to effectively occupy these pockets and interact with key amino acid residues is fundamental to its potency.
Molecular modeling simulations and SAR analyses help determine the optimal architecture for the enzyme-inhibitor complex. researchgate.net For example, in the case of aminopeptidase (B13392206) inhibitors, the S1 pocket is a crucial binding domain. researchgate.net Studies on DPP-4 inhibitors have shown that different parts of the inhibitor molecule interact with specific subsites. The phenylalanine core often establishes hydrophobic interactions within one region, while other parts of the molecule can form hydrogen bonds with key residues like Asn57 and Gln63 at the enzyme interface. mdpi.com For instance, certain peptide inhibitors of DPP-4 are known to interact with residues such as Tyr547, Arg358, and Tyr666 in the S1 and S2 pockets through hydrogen bonds and π-π stacking interactions. researchgate.net The 3,4-difluorophenyl group of a homophenylalanine derivative would be expected to engage in specific interactions within these hydrophobic pockets, with the fluorine atoms potentially forming halogen bonds or other non-covalent interactions that contribute to the stability of the enzyme-inhibitor complex. nih.gov
The homophenylalanine scaffold, which features an additional methylene (B1212753) group in the side chain compared to phenylalanine, plays a significant role in determining inhibitory potential. This structural extension provides greater conformational flexibility and can alter the positioning of the aromatic ring within the enzyme's active site.
Comparative studies have demonstrated the superior inhibitory potential of homophenylalanine derivatives over their phenylalanine counterparts against certain enzymes, such as human and porcine alanyl aminopeptidases (APN). researchgate.net Research indicates that P1 homophenylalanine analogues are among the most potent inhibitors of APN described in the literature, with inhibition constants in the submicromolar range for human APN. researchgate.net The extended scaffold allows for potentially more optimal interactions within the binding pockets, leading to enhanced affinity. researchgate.net This suggests that the homophenylalanine core is a valuable building block for designing highly potent enzyme inhibitors. researchgate.netnih.gov
Enzyme Inhibition Kinetics and Mechanism of Action
Understanding the kinetic profile and the precise mechanism of inhibition is essential for characterizing the pharmacological action of this compound derivatives. This involves determining whether the inhibition is reversible or irreversible and whether it is time-dependent.
Enzyme inhibitors can be broadly classified based on the nature of their interaction with the target enzyme.
Reversible Inhibition : This form of inhibition involves non-covalent binding of the inhibitor to the enzyme. libretexts.orgyoutube.com The inhibitor can readily dissociate from the enzyme, and the enzyme's activity can be restored, often by increasing the substrate concentration in the case of competitive inhibition. libretexts.orgyoutube.com Reversible inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the active site, an allosteric site, or the enzyme-substrate complex, respectively. youtube.com Many fluorinated compounds act as reversible inhibitors. nih.gov
Irreversible Inhibition : In this case, the inhibitor typically forms a strong, often covalent, bond with a key residue in the enzyme's active site. libretexts.org This permanently inactivates the enzyme, and the inhibition cannot be reversed by adding more substrate. libretexts.org Some fluorinated analogues, such as α-difluoromethyl-β-(3,4-dihydroxyphenyl)alanine (DFMD), have been characterized as irreversible, enzyme-activated inhibitors of aromatic L-amino acid decarboxylase. nih.gov
The specific mechanism for a this compound derivative would depend on the complete structure of the molecule and the nature of the target enzyme. Kinetic studies, such as determining the inhibition constant (Ki), are used to characterize the potency and type of inhibition. For example, kinetic analysis of certain inhibitors reveals whether they exhibit a competitive inhibition pattern, where the inhibitor competes with the substrate for the active site. nih.gov
Some inhibitors exhibit time-dependent inhibition (TDI), where the degree of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor before the addition of the substrate. nih.gov This phenomenon often suggests a more complex inhibitory mechanism, such as the formation of a reactive metabolite that then inactivates the enzyme, or a slow conformational change in the enzyme-inhibitor complex leading to a more tightly bound state. nih.gov
TDI is characterized by kinetic parameters such as KI (the inhibitor concentration that gives half-maximal inactivation) and kinact (the maximal rate of inactivation). nih.gov The analysis of TDI is critical because it can lead to a greater-than-expected in vivo drug-drug interaction potential compared to what might be predicted from simple reversible inhibition data alone. nih.gov For a this compound derivative, investigating TDI would be crucial to fully understand its inhibitory profile and potential for clinical applications.
Specific Enzyme Targets and Research Contexts
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion. nih.govbeilstein-journals.org
Derivatives of β-homophenylalanine have been extensively investigated as potential DPP-IV inhibitors. Structure-activity relationship (SAR) studies have shown that the phenyl group of these inhibitors typically occupies the S1 hydrophobic pocket of the enzyme. nih.gov In this context, a series of novel fused β-homophenylalanine derivatives were designed and synthesized as potent and selective DPP-IV inhibitors. nih.gov One of the lead compounds in this study was synthesized utilizing 3,4-difluorobenzaldehyde (B20872) as a starting material, highlighting the relevance of the 3,4-difluorophenyl moiety in the design of new DPP-IV inhibitors. nih.gov Although this study does not directly report on this compound itself, the resulting fused derivatives demonstrated excellent inhibitory activity against DPP-4. nih.gov For instance, compound 9aa , which incorporates the 3,4-difluorophenyl structure, displayed potent inhibition.
The research indicated that the β-amino group is essential for forming hydrogen bonds with key residues in the DPP-IV active site, such as Tyr662, Glu205, and Glu206. nih.gov The trifluorophenyl subunit of known inhibitors like sitagliptin (B1680988) effectively occupies the S1 pocket, and the development of derivatives from 3,4-difluorobenzaldehyde represents an effort to explore and optimize interactions within this hydrophobic region. nih.gov
Alanine (B10760859) aminopeptidases (APNs, also known as CD13) are zinc-dependent metalloproteases that cleave neutral amino acids from the N-terminus of peptides. nih.gov Their dysregulation is associated with various pathologies, making them a target for therapeutic intervention. researchgate.net Research into phosphonic acid analogues of homophenylalanine has provided insights into the inhibition of human (hAPN) and porcine (pAPN) alanine aminopeptidases. nih.gov
A study involving a library of novel phosphonic acid analogues of homophenylalanine and phenylalanine containing fluorine and bromine atoms on the phenyl ring revealed significant inhibitory properties. nih.gov The findings indicated a generally higher inhibitory potential for homophenylalanine derivatives over their phenylalanine counterparts against both hAPN and pAPN. nih.gov While this research did not specify the 3,4-difluoro substitution pattern, it provided valuable data on various monofluorinated homophenylalanine analogues. The inhibition constants (Kᵢ) for these compounds were in the submicromolar range for hAPN and the micromolar range for pAPN. nih.gov For example, 1-amino-3-(3-fluorophenyl)propylphosphonic acid was identified as one of the most effective low-molecular-weight inhibitors for both enzymes. nih.gov
Molecular modeling simulations were employed to determine the optimal structure of the enzyme-inhibitor complexes, providing a basis for further design of more complex and potent inhibitors. nih.gov
HIV protease is an aspartyl protease essential for the life cycle of the human immunodeficiency virus, as it cleaves newly synthesized polyproteins to generate mature, functional viral proteins. mdpi.com Its inhibition prevents the production of infectious virions, making it a cornerstone target in antiretroviral therapy. mdpi.com A thorough review of the scientific literature did not yield specific studies investigating this compound or its direct derivatives as inhibitors of HIV protease. The development of HIV protease inhibitors has largely focused on peptidomimetic compounds that target the enzyme's active site.
Cysteine proteases such as rhodesain (from Trypanosoma brucei rhodesiense), falcipain (from Plasmodium falciparum), and cruzain (from Trypanosoma cruzi) are crucial for the survival and pathogenesis of these parasites, playing roles in processes like protein degradation and immune evasion. As such, they are considered important targets for the development of new anti-parasitic drugs. A review of the available literature did not identify specific research focused on the inhibitory activity of this compound against rhodesain, falcipain, or cruzain.
The introduction of fluorine into amino acids is a powerful strategy for modulating the biological activity of peptides and proteins. nih.gov Fluorinated phenylalanines have been explored as potential inhibitors for a variety of enzymes due to the unique properties conferred by the fluorine atom, including increased metabolic stability and altered binding affinities. nih.gov The high electronegativity of fluorine can influence the acidity, lipophilicity, and conformation of the parent molecule, which can lead to enhanced interactions with enzyme active sites. nih.gov
For example, the successful antidiabetic drug sitagliptin, a potent DPP-4 inhibitor, contains a (R)-2,4,5-trifluorophenylalanine moiety, underscoring the therapeutic value of fluorinated phenylalanine derivatives. nih.gov The incorporation of fluorine can enhance protein stability and, in some cases, alter enzymatic activity and substrate selectivity. nih.gov While specific studies on this compound targeting other enzyme systems are not widely documented, its structure suggests potential as a building block for developing novel inhibitors. The principles of using fluorination to enhance inhibitor potency suggest that derivatives of this compound could be valuable candidates for screening against a range of therapeutically relevant enzymes.
Research on this compound in Biophysical and Spectroscopic Applications Not Found in Publicly Available Literature
Extensive searches for scientific literature concerning the specific applications of the chemical compound this compound have yielded no results. Consequently, an article detailing its use in biophysical and spectroscopic research as outlined cannot be generated at this time.
The requested article was to focus on the following areas:
19F Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein Studies: Including its role as a conformational probe for protein structure and dynamics, and its use in monitoring ligand binding and supramolecular interactions.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Peptides.
Integration with Other Spectroscopic Techniques for Structural Elucidation.
Despite a thorough review of available scientific databases and search engines, no published research, data tables, or detailed findings specifically for this compound in these contexts were found.
While there is a substantial body of research on other fluorinated amino acids, such as 3-fluorophenylalanine and 4-fluorophenylalanine, and their significant roles in protein NMR and other spectroscopic methods, this information does not pertain to the specific compound . Adhering to the strict focus on this compound, no content can be produced.
It is possible that research on this particular compound is not in the public domain, is proprietary, or has not yet been undertaken or published. Therefore, the creation of a scientifically accurate and informative article as per the specified requirements is not feasible based on the currently accessible information.
Computational and Theoretical Studies in Compound Design and Mechanism
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 3,4-Difluoro-D-homophenylalanine, docking simulations have been pivotal in elucidating their binding modes within the active sites of target proteins, such as dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. nih.gov
Research on fused β-homophenylalanine derivatives has utilized molecular docking to understand their interactions with the DPP-4 active site. nih.gov For instance, the docking of compound 9aa , a derivative of this compound, revealed key binding interactions that contribute to its potent inhibitory activity. nih.gov These simulations showed that the trifluorophenyl moiety of similar inhibitors occupies the S1 hydrophobic pocket of DPP-4, while the β-amino group forms crucial hydrogen bonds with the side chains of tyrosine (Tyr662) and two glutamate (B1630785) residues (Glu205 and Glu206). nih.gov The docking pose of compound 9aa was compared to that of the well-established DPP-4 inhibitor, sitagliptin (B1680988), to validate the binding hypothesis. nih.gov
The insights gained from these docking studies are critical for explaining the structure-activity relationships (SAR) observed in a series of synthesized derivatives. By visualizing the ligand-receptor interactions, researchers can rationalize why certain structural modifications lead to enhanced or diminished biological activity.
Interactive Table 1: Molecular Docking and Inhibitory Activity of Selected this compound Derivatives against DPP-4
| Compound | DPP-4 IC50 (nM) | Key Interacting Residues (from docking) | Reference |
| 9aa | 10.8 | Tyr662, Glu205, Glu206 | nih.gov |
| 18a | Not specified | Not specified | nih.gov |
| 18m | Not specified | Not specified | nih.gov |
Note: IC50 is the half-maximal inhibitory concentration.
Quantum-Mechanical Calculations for Reactivity and Electronic Properties
Quantum-mechanical (QM) calculations provide a detailed understanding of the electronic structure and reactivity of molecules. While specific QM studies on this compound are not extensively reported in the provided literature, the principles of these methods are broadly applicable to understanding its properties. QM methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular descriptors that influence a drug's behavior. longdom.org
For a molecule like this compound, QM calculations could be employed to:
Determine the conformational preferences: By calculating the potential energy surface, the most stable three-dimensional arrangements of the molecule can be identified. longdom.org
Analyze the electronic properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. longdom.org The energy gap between HOMO and LUMO is an indicator of molecular stability. longdom.org
Predict spectroscopic properties: QM methods can simulate spectra (e.g., NMR, IR), which can aid in the structural elucidation of newly synthesized derivatives.
These theoretical calculations complement experimental data and provide a deeper understanding of the intrinsic properties of this compound and its analogues, which can inform further design efforts.
Structure-Based Drug Design Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize inhibitors. The development of potent DPP-4 inhibitors based on the this compound scaffold is a prime example of the application of SBDD principles. nih.govmdpi.com
The design strategy for these inhibitors often begins with a known ligand or a pharmacophore model. In the case of DPP-4 inhibitors, the structure of sitagliptin in complex with the enzyme provides a valuable starting point. nih.gov The SBDD approach for this compound derivatives involves:
Identifying Key Interactions: Analyzing the co-crystal structure of a known inhibitor with the target protein to identify essential binding interactions, such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com
Scaffold Hopping and Modification: Replacing parts of an existing inhibitor with novel chemical moieties while aiming to maintain or improve the key interactions. The introduction of the 3,4-difluorophenyl group is a strategic modification to enhance binding within the hydrophobic S1 pocket of DPP-4. nih.gov
Iterative Design and Synthesis: Computational models guide the design of new derivatives, which are then synthesized and biologically evaluated. The experimental results, in turn, provide feedback for refining the computational models. nih.gov
This iterative cycle of design, synthesis, and testing, guided by structural insights, has led to the discovery of highly potent and selective inhibitors. For example, the development of fused β-homophenylalanine derivatives as DPP-4 inhibitors was guided by the hypothesis that specific heterocyclic rings fused to the core structure would optimize interactions within the enzyme's active site. nih.gov
Predictive Modeling for Biological Activity and Conformation
Predictive modeling in drug discovery encompasses a range of computational techniques aimed at forecasting the biological activity, physicochemical properties, and conformational behavior of molecules. While specific predictive models for this compound are not detailed in the provided search results, the methodologies are well-established and applicable. nih.gov
For a series of this compound derivatives, predictive models could be developed to:
Quantitative Structure-Activity Relationship (QSAR): Establish a mathematical relationship between the chemical structures of the derivatives and their biological activities. nih.gov This can be used to predict the activity of unsynthesized compounds.
Pharmacophore Modeling: Define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new potential hits.
Conformational Analysis: Predict the likely three-dimensional shapes (conformations) a molecule will adopt in solution or when interacting with a biological target. This is crucial as the conformation often dictates the biological activity. nih.gov
Predictive modeling can be significantly enhanced by incorporating data from multiple sources and using advanced machine learning algorithms. nih.gov These models serve as valuable tools in the early stages of drug development to prioritize compounds for synthesis and testing, thereby saving time and resources.
Advanced Research Avenues and Future Perspectives
Development of Next-Generation Fluorinated Amino Acid Building Blocks for Complex Biomolecules
The site-specific incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for enhancing their stability, modulating their biological activity, and introducing novel functionalities. rsc.orgrsc.org 3,4-Difluoro-D-homophenylalanine represents a significant advancement in the repertoire of fluorinated building blocks available to researchers. Its unique substitution pattern on the aromatic ring can lead to biomolecules with tailored properties.
The development of next-generation building blocks derived from this compound is a key area of future research. This involves the creation of derivatives with altered steric and electronic properties, which can be used to fine-tune the characteristics of the resulting biomolecules. For instance, the introduction of additional functional groups on the phenyl ring could allow for orthogonal chemistries, enabling the construction of complex, multifunctional protein architectures. rsc.org
Research in this area will likely focus on:
Expanding the chemical diversity of fluorinated homogophenylalanine analogues: Synthesizing a library of derivatives with different substitution patterns and functional groups will provide a versatile toolkit for protein engineers.
Improving synthetic accessibility: Developing more efficient and scalable synthetic routes to these building blocks is crucial for their widespread adoption. numberanalytics.com
Investigating the impact on protein structure and stability: Detailed biophysical studies will be necessary to understand how the incorporation of these novel amino acids affects protein folding, stability, and dynamics. acs.org
The table below summarizes key properties and potential research directions for next-generation fluorinated amino acid building blocks based on this compound.
| Building Block Characteristic | Potential Advantage | Future Research Focus |
| Difluoro Aromatic Ring | Enhanced thermal and chemical stability, altered electronic properties. acs.org | Investigating the influence on protein-protein interactions and enzymatic stability. |
| D-Configuration | Increased resistance to proteolysis. | Exploring the impact on peptide conformation and receptor binding. |
| Homophenylalanine Structure | Provides a larger side chain compared to phenylalanine, potentially leading to unique packing interactions within protein cores. | Computational modeling and experimental validation of packing and conformational preferences. |
| Derivatization Potential | Introduction of orthogonal handles for bioconjugation and the creation of multifunctional biomolecules. | Synthesis of derivatives with clickable functional groups for advanced applications. |
Exploration of Novel Biological Targets for this compound Analogues
The unique structural and electronic features of this compound make it an attractive scaffold for the design of potent and selective modulators of biological targets. Analogues of this compound could be developed as inhibitors or probes for a wide range of enzymes and receptors.
A key strategy in this area is the use of these analogues as mechanism-based inhibitors. The presence of the fluorine atoms can alter the pKa of adjacent groups and influence the electronics of the aromatic ring, potentially leading to enhanced binding affinity and specificity for the target protein. For example, fluorinated amino acids have been successfully employed as inhibitors of enzymes such as chymotrypsin.
Future research will likely involve:
Screening against diverse enzyme classes: Testing a library of this compound analogues against various enzymes, such as proteases, kinases, and phosphatases, could lead to the discovery of novel inhibitors.
Structural biology studies: Determining the crystal structures of these analogues in complex with their biological targets will provide valuable insights for structure-based drug design.
Probing protein-ligand interactions: The fluorine atoms can serve as sensitive NMR probes to study the binding modes and dynamics of these analogues within the active sites of their targets. acs.org
The following table outlines potential biological targets and the rationale for exploring this compound analogues as modulators.
| Potential Biological Target Class | Rationale for Exploration | Example of a Relevant Finding |
| Proteases | The D-amino acid configuration can confer resistance to cleavage, while the difluoro-aromatic ring can enhance binding in hydrophobic pockets. | D-amino acids are known to inhibit certain proteases. |
| Kinases | The fluorinated ring can participate in specific interactions within the ATP-binding site. | Fluorinated aromatics are common motifs in kinase inhibitors. |
| Nuclear Receptors | The unique electronic properties of the fluorinated ring may lead to novel agonist or antagonist activities. | The hydrophobicity and electronic nature of the ligand are critical for receptor interaction. |
| Transporters | The altered lipophilicity and size of the amino acid may lead to selective inhibition of specific transport proteins. | Amino acid transporters are crucial for cellular nutrient uptake and signaling. |
Integration with Advanced High-Throughput Screening Methodologies
The discovery of novel biological activities for this compound and its analogues can be significantly accelerated by integrating their synthesis with advanced high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid testing of large libraries of compounds against a specific biological target or cellular pathway.
Several HTS approaches are particularly well-suited for the screening of fluorinated amino acid derivatives:
Cell-based phenotypic screens: These screens can identify compounds that induce a desired cellular response, without prior knowledge of the specific molecular target. nih.gov
Enzymatic assays: Miniaturized enzymatic assays can be used to rapidly screen for inhibitors or activators of specific enzymes. nih.gov
Fragment-based screening: The fluorinated phenylalanine core can be used as a starting point for fragment-based drug discovery, where small, low-affinity fragments are identified and then optimized into more potent leads.
The integration of microfluidics and automated synthesis platforms can further enhance the efficiency of this process, enabling the on-demand synthesis and screening of large and diverse chemical libraries. The table below highlights the synergy between HTS and the exploration of this compound analogues.
| High-Throughput Screening Method | Application to this compound Analogues | Potential Outcome |
| Cell-Based Phenotypic Screening | Identification of compounds that modulate complex cellular processes like apoptosis, differentiation, or signaling pathways. | Discovery of novel therapeutic leads with unpredicted mechanisms of action. |
| Biochemical Assays (e.g., FRET, FP) | Rapidly screen for direct binding to or inhibition of purified protein targets. | Identification of potent and selective enzyme inhibitors or receptor modulators. |
| Fragment-Based Screening (FBS) | Use of smaller, fluorinated fragments to identify initial "hits" for further optimization. | Development of novel lead compounds with good ligand efficiency. |
| High-Content Screening (HCS) | Automated microscopy to assess the effects of compounds on cellular morphology and protein localization. | Detailed understanding of the cellular effects of novel fluorinated compounds. |
Innovations in Fluorinated Amino Acid-Based Chemical Probes
The fluorine atom possesses unique properties that make it an excellent label for biophysical studies. The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for nuclear magnetic resonance (NMR) spectroscopy. rsc.org Furthermore, the chemical shift of 19F is extremely sensitive to its local environment, providing a powerful tool for probing protein structure, dynamics, and interactions. acs.org
This compound can be utilized as a versatile chemical probe in several ways:
19F NMR Probes: Incorporating this amino acid into a protein allows for the use of 19F NMR to monitor conformational changes, ligand binding, and protein-protein interactions. The two fluorine atoms on the ring can provide even more detailed information about the local environment. nih.govacs.org
Fluorescent Probes: While not inherently fluorescent, the fluorinated ring can be further modified to create novel fluorescent amino acids. These probes can be used in fluorescence microscopy and other imaging applications to visualize biological processes in real-time. rsc.org
PET Imaging Agents: The development of methods for the late-stage fluorination of biomolecules containing this compound could lead to the creation of novel positron emission tomography (PET) imaging agents for in vivo applications.
The table below summarizes the innovative applications of this compound as a chemical probe.
| Probe Type | Principle | Application |
| ¹⁹F NMR Probe | The chemical shift of the fluorine nuclei is sensitive to the local environment. acs.org | Studying protein folding, dynamics, and ligand binding in solution. |
| Chemical Reporter | The fluorine tag allows for selective detection and quantification by mass spectrometry or other analytical techniques. | Monitoring the incorporation and fate of the amino acid in biological systems. |
| Modified Fluorescent Probe | The fluorinated scaffold can be chemically modified to create a novel environmentally sensitive fluorophore. rsc.org | Real-time imaging of protein localization and interactions in living cells. |
| Potential PET Agent | Incorporation of ¹⁸F for in vivo imaging of biological targets. | Non-invasive diagnosis and monitoring of diseases such as cancer. |
Synergistic Approaches in Combinatorial Chemistry and Directed Evolution for Peptide/Protein Engineering
The combination of combinatorial chemistry and directed evolution offers a powerful paradigm for the creation of peptides and proteins with novel or enhanced functions. nih.gov Incorporating this compound into these workflows can significantly expand the chemical space available for engineering, leading to biomolecules with unprecedented properties.
Combinatorial chemistry can be used to generate large libraries of peptides where this compound is systematically incorporated at various positions. These libraries can then be screened for desired activities, such as high-affinity binding to a target or enhanced catalytic efficiency.
Directed evolution , on the other hand, involves the iterative process of generating genetic diversity and selecting for improved variants. By developing engineered aminoacyl-tRNA synthetases that can specifically recognize and incorporate this compound in response to a unique codon, it becomes possible to introduce this non-canonical amino acid into proteins in a site-specific manner within a living cell. Subsequent rounds of mutation and selection can then be used to evolve proteins with optimized properties that are dependent on the presence of the fluorinated residue. nih.gov
The synergy between these two approaches is particularly powerful. For instance, a combinatorial library of peptides containing this compound could be used to identify an initial hit, which could then be further optimized through directed evolution. This integrated approach has the potential to yield novel therapeutics, diagnostics, and biocatalysts.
The following table outlines how these synergistic approaches can be applied to engineer biomolecules incorporating this compound.
| Approach | Methodology | Potential Outcome |
| Combinatorial Peptide Libraries | Solid-phase synthesis of peptide libraries with positional scanning of this compound. | Identification of peptide ligands with high affinity and specificity for a given target. |
| Directed Evolution of Proteins | Development of an orthogonal translation system for the site-specific incorporation of this compound, followed by rounds of selection. | Creation of hyperstable proteins or enzymes with altered substrate specificity. researchgate.net |
| Peptide Display Technologies | Display of combinatorial peptide libraries containing the fluorinated amino acid on phage, yeast, or mRNA. | Rapid selection of high-affinity binders from vast libraries. |
| Protein Engineering with Unnatural Amino Acids | Rational design combined with directed evolution to explore the functional consequences of incorporating this compound at specific sites. | Engineering proteins with novel catalytic activities or regulatory functions. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for achieving high enantiomeric purity in 3,4-Difluoro-D-homophenylalanine?
- Methodological Answer : Synthesis typically involves fluorination of the aromatic ring followed by chiral resolution. Protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are critical for preserving stereochemistry during solid-phase peptide synthesis (SPPS). For example, Boc-protected derivatives (e.g., Boc-3,4-difluoro-D-homophenylalanine, C15H19F2NO4) enable controlled deprotection and coupling . Enantiomeric purity can be verified via chiral HPLC or polarimetry, with fluorination steps monitored by ¹⁹F NMR to confirm regioselectivity .
| Key Synthetic Intermediates |
|---|
| Boc-3,4-Difluoro-D-homophenylalanine (C15H19F2NO4) |
| Fmoc-2,3-Difluoro-D-homophenylalanine (C25H21F2NO4) |
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine substituents deshield adjacent protons, causing distinct splitting patterns. For example, aromatic protons near fluorine atoms exhibit coupling constants (J~8–12 Hz for ortho-F; J~3–6 Hz for meta-F) .
- ¹⁹F NMR : Direct detection of fluorine atoms at ~-130 to -150 ppm (for aryl-F), confirming substitution positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C10H11F2NO2, MW: 223.09 g/mol) and isotopic patterns .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : The compound is sensitive to light and oxidation. Store under inert gas (argon or nitrogen) at -20°C in amber vials. Solubility data suggest stability in acidic aqueous solutions (e.g., 0.1% TFA in water) but degradation in ethanol or chloroform .
Advanced Research Questions
Q. How do 3,4-difluoro substitutions impact the conformational dynamics of D-homophenylalanine in peptide substrates?
- Methodological Answer : Fluorine’s electronegativity increases ring rigidity, altering dihedral angles in peptide backbones. Computational modeling (e.g., DFT or MD simulations) paired with X-ray crystallography can reveal steric and electronic effects. Comparative studies with non-fluorinated analogs show reduced rotational freedom at the homophenylalanine side chain, affecting binding affinity in enzyme-substrate interactions .
Q. What strategies resolve discrepancies in bioactivity data between fluorinated and non-fluorinated homophenylalanine derivatives?
- Methodological Answer :
- Controlled Assays : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics under identical buffer conditions.
- Metabolic Profiling : Incubate derivatives with liver microsomes to assess stability differences caused by fluorine’s metabolic resistance .
- Structural Overlays : Superimpose crystal structures of fluorinated/non-fluorinated analogs to identify steric clashes or electronic mismatches in active sites .
Q. Which in vitro models are suitable for studying the metabolic stability of this compound?
- Methodological Answer :
- Hepatocyte Cultures : Measure clearance rates using LC-MS/MS to track parent compound degradation.
- CYP450 Inhibition Assays : Fluorine’s electron-withdrawing effects may reduce CYP3A4/2D6 metabolism, requiring isoform-specific screening .
- Plasma Stability Tests : Incubate in human plasma (37°C, pH 7.4) to assess esterase/protease susceptibility, with fluorination likely enhancing resistance .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
